molecular formula C8H8LiNO2S B2919851 Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate CAS No. 2089256-12-0

Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate

Cat. No.: B2919851
CAS No.: 2089256-12-0
M. Wt: 189.16
InChI Key: RNCKVHMROWBWGA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is characterized by its unique structure, which includes a lithium ion and a thiazole ring substituted with a cyclopropyl group.

Preparation Methods

The synthesis of Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid with lithium hydroxide or lithium carbonate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropyl group can be substituted with other functional groups using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate neurotransmitter release and signal transduction pathways, while the thiazole ring can interact with enzymes and receptors involved in various biological processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

lithium;2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S.Li/c10-8(11)3-7-9-6(4-12-7)5-1-2-5;/h4-5H,1-3H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCKVHMROWBWGA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC1C2=CSC(=N2)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.